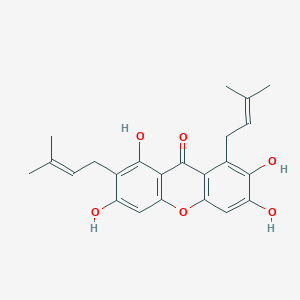

Gamma-mangostin

Description

This compound has been reported in Garcinia xipshuanbannaensis, Hypericum perforatum, and other organisms with data available.

Propriétés

IUPAC Name |

1,3,6,7-tetrahydroxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-11(2)5-7-13-15(24)9-18-20(22(13)27)23(28)19-14(8-6-12(3)4)21(26)16(25)10-17(19)29-18/h5-6,9-10,24-27H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZXFTKZUMARDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185194 | |

| Record name | gamma-Mangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Mangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31271-07-5 | |

| Record name | γ-Mangostin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31271-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Mangostin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031271075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Mangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31271-07-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-MANGOSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7HS6P8ZEC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Mangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 °C | |

| Record name | gamma-Mangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Gamma-Mangostin: A Technical Guide to its Discovery, Isolation from Garcinia mangostana, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-mangostin, a prenylated xanthone found in the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols for its extraction and purification, and a summary of its known biological effects, with a particular focus on its modulation of key signaling pathways. Quantitative data is presented in structured tables for clarity, and complex biological and experimental workflows are visualized using diagrams to facilitate understanding.

Discovery and Historical Context

The study of xanthones from Garcinia mangostana dates back to 1855 with the first isolation of α-mangostin[1]. It was much later that γ-mangostin and other minor xanthones were isolated and structurally characterized as scientific techniques advanced[2][3]. Initially, the focus was on α-mangostin due to its abundance. However, subsequent research revealed that γ-mangostin possesses unique and potent biological activities, sometimes even surpassing those of its more abundant counterpart. A significant discovery in recent years has been the identification of γ-mangostin as a potent and selective inhibitor of Sirtuin 2 (SIRT2), a class III histone deacetylase, which has opened up new avenues for its therapeutic application in neurodegenerative diseases and cancer[4].

Physicochemical Properties and Spectroscopic Data

This compound is a yellow crystalline powder. Its chemical structure and properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₄O₆ |

| Molecular Weight | 396.43 g/mol |

| IUPAC Name | 1,3,6,7-tetrahydroxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one |

| Appearance | Fine yellow powder |

| Purity (typical) | >98.5% after purification[5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (CDCl₃) | δ 13.81 (1H, s, 1-OH), 6.79 (1H, s, H-5), 6.38 (1H, s, H-4), 5.26 (2H, m, vinylic H), 4.10 (2H, d, J=7.3 Hz, Ar-CH₂-), 3.73 (3H, s, -OCH₃), 3.46 (2H, d, J=7.3 Hz, Ar-CH₂-), 1.86, 1.79, 1.75, 1.74 (each 3H, s, vinyl CH₃) |

| ¹³C NMR (CDCl₃) | δ 184.8 (C=O), 163.4, 161.9, 157.1, 155.5, 142.5, 137.2, 132.1, 123.4, 121.7, 112.3, 110.1, 103.5, 93.1, 62.2, 25.9, 21.5, 18.3, 17.9 |

| Mass Spectrometry (ESI-MS) | m/z 397.16 [M+H]⁺, fragmentation at m/z 341.10 and 285.04[6] |

| UV-Vis (in Methanol) | λmax at 244 nm, 259 nm, and 316 nm |

Isolation and Purification from Garcinia mangostana

This compound is typically found in the pericarp of the mangosteen fruit, alongside other xanthones like α-mangostin. The concentration of γ-mangostin is lower than that of α-mangostin, making its efficient isolation crucial[7].

Extraction Workflow

The general workflow for the extraction and isolation of this compound involves solvent extraction followed by chromatographic purification.

Caption: General workflow for the extraction and isolation of this compound.

Detailed Experimental Protocol: Solvent Extraction and Column Chromatography

This protocol is a synthesized methodology based on common laboratory practices for the isolation of xanthones from Garcinia mangostana[8][9][10].

Materials and Reagents:

-

Dried mangosteen pericarp powder

-

Methanol (90%)

-

Ethyl acetate

-

n-Hexane

-

Silica gel (60-120 mesh) for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Extraction:

-

Macerate 1 kg of dried, powdered mangosteen pericarp with 5 L of 90% methanol at room temperature for 48 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh methanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude methanol extract.

-

-

Solvent Partitioning (Optional, for higher purity):

-

Suspend the crude methanol extract in water and partition successively with n-hexane and then ethyl acetate.

-

Collect the ethyl acetate fraction, which will be enriched with xanthones, and evaporate the solvent.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in n-hexane.

-

Adsorb the crude ethyl acetate extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.

-

Collect fractions of approximately 50 mL each.

-

-

Fraction Analysis and Purification:

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light (254 nm and 366 nm).

-

Combine the fractions containing the yellow spot corresponding to γ-mangostin (identified by comparison with a standard or by subsequent analysis).

-

Evaporate the solvent from the combined fractions to obtain a solid residue.

-

Recrystallize the residue from a suitable solvent system (e.g., chloroform-methanol) to obtain pure γ-mangostin as a yellow powder[5].

-

Semi-synthesis of this compound

An alternative to direct isolation is the semi-synthesis of γ-mangostin from the more abundant α-mangostin through demethylation[8][11].

Reaction: O-demethylation of α-mangostin.

Reagents:

-

α-mangostin

-

1,2-dichloroethane

-

Pyridine

-

Aluminum trichloride (anhydrous)

-

Hydrochloric acid

Procedure (based on patent literature):

-

Dissolve α-mangostin in 1,2-dichloroethane.

-

Add pyridine and anhydrous aluminum trichloride to the solution.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.

-

Recover the 1,2-dichloroethane under reduced pressure.

-

The resulting crude product can be purified by recrystallization to yield γ-mangostin[8][11].

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These activities are mediated through its interaction with various cellular signaling pathways.

SIRT2 Inhibition

This compound is a potent and selective inhibitor of SIRT2, a NAD⁺-dependent deacetylase[4]. SIRT2 has been implicated in various cellular processes, including cell cycle regulation and cytoskeletal dynamics. Inhibition of SIRT2 by γ-mangostin leads to hyperacetylation of its substrates, such as α-tubulin, which can affect microtubule stability and function. This mechanism is thought to contribute to its anti-cancer and neuroprotective effects.

Caption: Inhibition of SIRT2 by this compound.

Modulation of MAPK Signaling Pathways

This compound has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 pathways. These pathways are involved in cellular responses to stress, inflammation, and apoptosis. In various cell models, γ-mangostin has been observed to suppress the phosphorylation and activation of JNK and p38, thereby exerting anti-inflammatory and anti-apoptotic effects.

References

- 1. Structural Characterization, Biological Effects, and Synthetic Studies on Xanthones from Mangosteen (Garcinia mangostana), a Popular Botanical Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry of α-mangostin. Studies on the semisynthesis of minor xanthones from Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. mdpi.com [mdpi.com]

- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 7. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2009093259A2 - A PROCESS FOR PRODUCING γ-MANGOSTIN - Google Patents [patents.google.com]

- 9. iptek.its.ac.id [iptek.its.ac.id]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. CN105503809A - Synthetic method of this compound - Google Patents [patents.google.com]

The Pharmacokinetic Profile and Bioavailability of Gamma-Mangostin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-mangostin, a xanthone derivative isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] A thorough understanding of its bioavailability and pharmacokinetic profile is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Bioavailability and Pharmacokinetics

The bioavailability of this compound is influenced by extensive first-pass metabolism.[2] Studies in rat models have been instrumental in elucidating its pharmacokinetic parameters. Both intravenous and oral administration routes have been investigated to understand its absorption and elimination characteristics.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in male Sprague Dawley rats, providing a comparative view of its behavior when administered as a pure compound versus as a component of a mangosteen fruit extract.

Table 1: Pharmacokinetic Parameters of this compound (Pure Compound) in Rats [2]

| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |

| Cmax | 5872 ng/mL | - |

| AUC | 720 ng*h/mL | - |

| Half-life (Distribution) | 2.40 min | - |

| Half-life (Elimination) | 1.52 h | - |

Table 2: Comparative Pharmacokinetics of this compound (Pure Compound vs. Mangosteen Extract) in Rats after Oral Administration [2]

| Parameter | Pure Compound (4.5 mg/kg) | Mangosteen Extract (4.5 mg/kg γ-mangostin) |

| Cmax (unconjugated) | - | Increased exposure to free compound |

| Total Absorption | Not increased | Not increased |

| Conjugation | Rapid | Slower |

Note: Specific Cmax and AUC values for oral administration of the pure compound were not provided in the initial source material, but the study indicated intensive first-pass metabolism.

Experimental Protocols

The following methodologies are derived from studies investigating the pharmacokinetics of this compound.

Animal Model

-

Species: Male Sprague Dawley rats[2]

Administration of this compound

-

Intravenous (IV): A 2 mg/kg dose of pure this compound was administered.[2]

-

Oral (PO):

Sample Collection and Analysis

-

Sample: Plasma samples were collected at various time points following administration.[2]

-

Analytical Method: The concentration of this compound in plasma samples was quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2]

Pharmacokinetic Analysis

-

The pharmacokinetic parameters were determined using a two-compartment body model for intravenous administration data.[2]

Signaling Pathways Modulated by this compound

This compound has been shown to interact with and modulate several key cellular signaling pathways, which are central to its observed biological activities.

Wnt Signaling Pathway

In colon cancer cells, this compound has been demonstrated to inhibit cell growth by targeting the Wnt signaling pathway.[3] Treatment with this compound leads to a decrease in the expression of key proteins within this pathway.[3]

SIRT1/LKB1/AMPK Pathway

This compound has been shown to ameliorate free fatty acid-induced lipid accumulation in liver cells by activating the SIRT1/LKB1/AMPK pathway.[4] This activation leads to a downstream regulation of lipid metabolism.

CXCR4-Mediated Signaling

This compound has been found to suppress the migration of triple-negative breast cancer cells by downregulating the transcription of CXCR4.[5] This chemokine receptor plays a crucial role in cell proliferation, adhesion, and migration.

Conclusion

The available data indicates that this compound exhibits a pharmacokinetic profile characterized by rapid metabolism. The administration of this compound as part of a whole fruit extract may offer advantages by slowing its conjugation and thereby increasing the exposure to the free, active compound. Further research, including studies in human subjects, is warranted to fully elucidate its therapeutic potential. The modulation of key signaling pathways such as Wnt, SIRT1/LKB1/AMPK, and CXCR4 by this compound underscores its pleiotropic effects and provides a mechanistic basis for its observed pharmacological activities. This guide serves as a foundational resource for scientists and researchers engaged in the development of this compound as a novel therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetic properties of pure xanthones in comparison to a mangosteen fruit extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Different Modes of Mechanism of this compound and Alpha-Mangostin to Inhibit Cell Migration of Triple-Negative Breast Cancer Cells Concerning CXCR4 Downregulation and ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of Gamma-Mangostin in Neuronal Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective properties of gamma-mangostin, a xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana). Focused on its effects in neuronal cell lines, this document synthesizes key research findings, presents quantitative data, details experimental methodologies, and illustrates the underlying molecular mechanisms.

Introduction

Neurodegenerative diseases are often characterized by progressive neuronal loss, with oxidative stress and apoptosis being central to their pathogenesis. Glutamate-induced excitotoxicity, for instance, leads to an overproduction of reactive oxygen species (ROS), intracellular calcium imbalance, and activation of apoptotic pathways, ultimately causing neuronal cell death[1][2]. Consequently, compounds with potent antioxidant and anti-apoptotic properties are of significant interest in neuroprotective drug discovery. This compound has emerged as a promising candidate, demonstrating significant protective effects against oxidative neuronal damage in various in vitro models[3][4][5]. This guide consolidates the existing data on its mechanisms of action and provides practical protocols for its study.

Quantitative Analysis of Neuroprotective Effects

The efficacy of this compound has been quantified across several studies, primarily focusing on its ability to mitigate toxin-induced cell death and oxidative stress. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Neuronal Cell Viability

| Cell Line | Insult | γ-Mangostin Conc. | Observation | Reference |

|---|---|---|---|---|

| HT22 (Mouse Hippocampal) | 5 mM Glutamate | 3.1 µM | Cell viability increased from 25.76% to 101.28% | [3] |

| HT22 (Mouse Hippocampal) | 5 mM Glutamate | 6.2 µM | Cell viability increased from 25.76% to 100% | [3] |

| HT22 (Mouse Hippocampal) | 5 mM Glutamate | 12.5 µM | Cell viability increased from 25.76% to 91.68% | [3] |

| Primary Rat Cortical Cells | H₂O₂ / X/XO | Not specified | Exhibited prominent protection against oxidative neuronal death | [4][6] |

| ARPE-19 (Human Retinal) | 400 µM H₂O₂ | 2-16 µM | Dose-dependently prevented H₂O₂-induced loss of cell viability |[7][8] |

Table 2: Modulation of Apoptosis and Related Markers by this compound

| Cell Line | Insult | γ-Mangostin Conc. | Key Findings | Reference |

|---|---|---|---|---|

| HT22 (Mouse Hippocampal) | 5 mM Glutamate | 2.5 µM & 5 µM | Significantly reduced the number of annexin V-positive cells. | [5][9] |

| HT22 (Mouse Hippocampal) | 5 mM Glutamate | 2.5 µM & 5 µM | Significantly decreased the Bax/Bcl-2 protein expression ratio. | [3][9] |

| Primary Rat Cortical Cells | H₂O₂ | Not specified | Significantly inhibited activation of caspases-3 and -9. | [4][6] |

| ARPE-19 (Human Retinal) | 400 µM H₂O₂ | 2-16 µM | Decreased expression of Bax, Bad, cleaved-caspase-3, -8, and -9. | [7][8] |

| ARPE-19 (Human Retinal) | 400 µM H₂O₂ | 2-16 µM | Increased expression of Bcl-2 and Bcl-xl. |[7] |

Table 3: Attenuation of Oxidative Stress by this compound

| Cell Line | Insult | γ-Mangostin Conc. | Key Findings | Reference |

|---|---|---|---|---|

| HT22 (Mouse Hippocampal) | 5 mM Glutamate | Not specified | Markedly prevented the accumulation of intracellular ROS. | [1] |

| HT22 (Mouse Hippocampal) | 5 mM Glutamate | Not specified | Increased the expression of heme oxygenase-1 (HO-1) protein. | [3][5] |

| Primary Rat Cortical Cells | H₂O₂ / X/XO | Not specified | Significantly attenuated ROS production. | [4][6] |

| HT22 (Mouse Hippocampal) | 5 mM Glutamate | Not specified | Markedly reduced intracellular calcium ion accumulation. | [3][5] |

| ARPE-19 (Human Retinal) | 400 µM H₂O₂ | 2-16 µM | Restored activity of SOD, CAT, GSH-Px, and total GSH levels. |[7] |

Mechanisms of Action and Signaling Pathways

This compound exerts its neuroprotective effects by modulating multiple signaling pathways involved in oxidative stress and apoptosis. Key mechanisms include direct ROS scavenging, upregulation of endogenous antioxidant enzymes, and inhibition of pro-apoptotic signaling cascades.

3.1 Inhibition of Glutamate-Induced Cytotoxicity

In neuronal cells like the HT22 hippocampal line, high concentrations of glutamate induce oxidative stress and apoptosis. This compound effectively counters this by reducing ROS production, inhibiting the phosphorylation of MAP kinases (JNK and p38), upregulating the protective enzyme HO-1, and stabilizing the mitochondrial membrane by decreasing the Bax/Bcl-2 ratio.[3][9]

References

- 1. Protective Effect of γ-mangostin Isolated from the Peel of Garcinia mangostana against Glutamate-Induced Cytotoxicity in HT22 Hippocampal Neuronal Cells [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Protective Effect of γ-mangostin Isolated from the Peel of Garcinia mangostana against Glutamate-Induced Cytotoxicity in HT22 Hippocampal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Oxidative Neurotoxicity and Scopolamine-Induced Memory Impairment by γ-Mangostin: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective Effect of γ-mangostin Isolated from the Peel of Garcinia mangostana against Glutamate-Induced Cytotoxicity in HT22 Hippocampal Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Oxidative Neurotoxicity and Scopolamine-Induced Memory Impairment by γ-Mangostin: In Vitro and In Vivo Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective Effects of this compound on Hydrogen Peroxideinduced Cytotoxicity in Human Retinal Pigment Epithelial Cells | In Vivo [iv.iiarjournals.org]

- 8. iv.iiarjournals.org [iv.iiarjournals.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Anticancer Mechanisms of Gamma-Mangostin in Colon Cancer Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-mangostin (γ-mangostin), a xanthone derivative isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a promising natural compound with significant anticancer properties.[1][2][3] Preliminary studies focusing on colon cancer have demonstrated its ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and trigger cell cycle arrest.[3][4][5] The mechanism of action appears to involve the modulation of critical cellular signaling pathways, including the Wnt/β-catenin pathway, and the induction of oxidative stress.[3][6][7] This technical guide provides a consolidated overview of the key findings, presents quantitative data in a structured format, details the experimental protocols used in these studies, and visualizes the underlying molecular pathways and workflows.

Effects on Cell Viability and Proliferation

This compound exhibits potent cytotoxic effects on various human colon cancer cell lines in a concentration and time-dependent manner.[1][2][4] The efficacy is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Quantitative Data: Cytotoxicity

The cytotoxic effects of γ-mangostin have been evaluated across multiple colon cancer cell lines, with IC50 values typically observed in the micromolar range after 48 hours of treatment.[4]

| Cell Line | Description | IC50 Value (48h) | Reference |

| HT-29 | Human colorectal adenocarcinoma | ~68.48 µM (24h) | [8] |

| HCT116 | Human colorectal carcinoma | 10-15 µM | [4] |

| SW480 | Human colorectal adenocarcinoma | 10-15 µM | [4] |

| LS174T | Human colorectal adenocarcinoma | 10-15 µM | [4] |

| RKO | Human colorectal carcinoma | 10-15 µM | [4] |

| DLD-1 | Human colorectal adenocarcinoma | < 20 µM | [5] |

Note: IC50 values can vary based on experimental conditions such as cell density and assay duration.

Inhibition of Colony Formation

Beyond immediate cytotoxicity, γ-mangostin also demonstrates a long-term inhibitory effect on the clonogenic potential of colon cancer cells.[3][4] Treatment with γ-mangostin for 48 hours has been shown to irreversibly inhibit the ability of single cells to grow into colonies, suggesting a sustained impact on cell survival and proliferation.[4]

Induction of Apoptosis

A primary mechanism of γ-mangostin's anticancer activity is the induction of apoptosis.[1][2][9] This is characterized by distinct morphological and biochemical changes in the cells.

-

Morphological Changes : Microscopic observation of γ-mangostin-treated HT-29 cells reveals classic apoptotic features, including cellular swelling, rounding, and the formation of apoptotic bodies.[1][9][10]

-

DNA Fragmentation : Flow cytometry analysis shows a significant increase in the sub-G1 cell population (hypodiploid cells), which is indicative of DNA fragmentation, a hallmark of late-stage apoptosis.[2][10]

-

Oxidative Stress : The apoptotic effect is linked to the enhancement of intracellular reactive oxygen species (ROS) production, leading to mitochondrial dysfunction.[2][7][8]

-

Protein Expression : Apoptosis induction is further confirmed by the increased expression ratio of Bax (a pro-apoptotic protein) to Bcl-2 (an anti-apoptotic protein).[3]

References

- 1. documentsdelivered.com [documentsdelivered.com]

- 2. This compound, a Micronutrient of Mangosteen Fruit, Induces Apoptosis in Human Colon Cancer Cells [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound isolated from garcinia mangostana suppresses colon carcinogenesis and stemness by downregulating the GSK3β/β-catenin/CDK6 cancer stem pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different Modes of Mechanism of this compound and Alpha-Mangostin to Inhibit Cell Migration of Triple-Negative Breast Cancer Cells Concerning CXCR4 Downregulation and ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a Micronutrient of Mangosteen Fruit, Induces Apoptosis in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a micronutrient of mangosteen fruit, induces apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Antiviral Potential of Gamma-Mangostin Against Enveloped Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-mangostin, a xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a promising natural compound with broad-spectrum antiviral activity against a variety of enveloped viruses. This technical guide provides an in-depth overview of the current research on the antiviral properties of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The evidence suggests that this compound exerts its antiviral effects through a multi-pronged approach, including the inhibition of viral entry and replication, and the modulation of host immune responses. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of antiviral drug discovery and development.

Introduction

The ongoing threat of viral diseases, particularly those caused by enveloped viruses, underscores the urgent need for novel and effective antiviral therapies.[1][2] Enveloped viruses, characterized by a lipid bilayer surrounding the nucleocapsid, include a wide range of clinically significant human pathogens such as influenza virus, herpes simplex virus (HSV), human immunodeficiency virus (HIV), hepatitis C virus (HCV), and coronaviruses.[1][2] this compound, a naturally occurring xanthone, has demonstrated significant in vitro efficacy against several of these viruses, making it a compelling candidate for further investigation and development.[2][3]

Mechanisms of Antiviral Action

The antiviral activity of this compound is not attributed to a single mode of action but rather to a combination of effects on different stages of the viral life cycle and on the host's response to infection.[1][2]

Inhibition of Viral Entry

A primary mechanism of action for this compound is the inhibition of the initial stages of viral infection: attachment and entry into the host cell.[1][2] It is proposed that this compound can bind to viral surface proteins, thereby interfering with their ability to attach to host cell receptors and subsequent fusion of the viral envelope with the host cell membrane.[1][2] This action effectively reduces the number of viral particles that can successfully infect host cells.

Disruption of Viral Replication

Once inside a host cell, viruses hijack the cellular machinery to replicate their genetic material and produce new viral proteins. This compound has been shown to interfere with these replication processes.[1] For instance, in the case of HIV-1, this compound acts as a noncompetitive inhibitor of the viral protease, an enzyme crucial for the maturation of new viral particles.

Modulation of Host Cell Signaling Pathways and Immune Response

Beyond direct antiviral effects, this compound can also modulate host cell signaling pathways that are essential for viral replication.[1] By inhibiting the activation of key cellular proteins, it can create an intracellular environment that is less conducive to viral propagation.[1] Furthermore, this compound may enhance the host's antiviral immune response, potentially by stimulating the production of antiviral cytokines.[1][2]

Quantitative Data on Antiviral Activity

The efficacy of this compound has been quantified against several enveloped viruses using in vitro assays. The following tables summarize the available data for the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50).

Table 1: Antiviral Activity of this compound against Various Enveloped Viruses

| Virus Family | Virus | Assay Type | Cell Line | EC50 / IC50 (µM) | Reference(s) |

| Flaviviridae | Hepatitis C Virus (HCV) | Replicon Assay | Huh-7 | 2.7 | |

| Coronaviridae | SARS-CoV-2 (Wild-type B) | Cell-based Assay | Vero E6 | 0.70 ± 0.52 | |

| Coronaviridae | SARS-CoV-2 (B.1.617.2 - Delta) | Cell-based Assay | Vero E6 | 0.94 - 3.05 | |

| Coronaviridae | SARS-CoV-2 (B.1.36.16) | Cell-based Assay | Vero E6 | 0.94 - 3.05 | |

| Coronaviridae | SARS-CoV-2 (B.1.1.529 - Omicron) | Cell-based Assay | Vero E6 | 0.94 - 3.05 | |

| Retroviridae | HIV-1 | Protease Inhibition Assay | N/A | 4.81 ± 0.32 |

Note: Data for Influenza A virus and Herpes Simplex Virus specifically for this compound were not available in the conducted literature search. Research has indicated activity of the related compound, alpha-mangostin, against these viruses.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of the antiviral potential of this compound.

Plaque Reduction Assay

This assay is a gold-standard method for quantifying the inhibitory effect of a compound on the production of infectious virus particles.

Objective: To determine the concentration of this compound required to reduce the number of virus-induced plaques by 50% (IC50).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, or Vero cells for HSV) in 6-well or 12-well plates.

-

Virus stock of known titer (Plaque Forming Units/mL).

-

This compound stock solution of known concentration.

-

Cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM).

-

Fetal Bovine Serum (FBS).

-

Overlay medium (e.g., containing 1% methylcellulose or agarose).

-

Fixative solution (e.g., 4% formaldehyde in PBS).

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

-

Phosphate Buffered Saline (PBS).

Procedure:

-

Cell Seeding: Seed the plates with host cells and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of this compound in serum-free cell culture medium.

-

Infection: Aspirate the growth medium from the cell monolayers and infect the cells with a predetermined amount of virus (typically to produce 50-100 plaques per well).

-

Adsorption: Incubate the plates at 37°C for 1 hour to allow for viral adsorption.

-

Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the different concentrations of this compound or a vehicle control to the respective wells.

-

Overlay: Add the overlay medium to each well to restrict the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

-

Fixation and Staining: Aspirate the overlay medium, fix the cells with the fixative solution, and then stain with the crystal violet solution.

-

Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

Objective: To determine the concentration of this compound that inhibits 50% of the virus-induced cytopathic effect (EC50).

Materials:

-

Host cells susceptible to viral CPE (e.g., A549 cells) in 96-well plates.

-

Virus stock.

-

This compound stock solution.

-

Cell culture medium.

-

Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content).

-

Plate reader.

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate and incubate to allow for cell attachment and growth.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Treatment and Infection: Add the compound dilutions to the cells, followed by the addition of the virus. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

Incubation: Incubate the plate at 37°C until CPE is maximal in the virus control wells (typically 3-5 days).

-

Cell Viability Measurement: Add the cell viability reagent to all wells and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the cell and virus controls. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

HIV-1 Protease Inhibition Assay

This is a biochemical assay to assess the direct inhibitory effect of a compound on a specific viral enzyme.

Objective: To determine the concentration of this compound that inhibits 50% of the HIV-1 protease activity (IC50).

Materials:

-

Recombinant HIV-1 protease.

-

A specific fluorogenic substrate for HIV-1 protease.

-

This compound stock solution.

-

Assay buffer.

-

A fluorescence plate reader.

Procedure:

-

Reagent Preparation: Prepare solutions of HIV-1 protease, the fluorogenic substrate, and serial dilutions of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the HIV-1 protease and the different concentrations of this compound.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period.

-

Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of protease inhibition for each concentration of this compound compared to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Logical Relationships

The antiviral activity of this compound involves interference with key viral processes and modulation of host cell responses. The following diagram illustrates the logical flow of how this compound is thought to inhibit enveloped virus infection.

Conclusion and Future Directions

This compound has demonstrated significant promise as a broad-spectrum antiviral agent against a range of enveloped viruses. Its multifaceted mechanism of action, targeting both viral and host factors, makes it an attractive candidate for the development of new antiviral therapies. The quantitative data presented in this guide provide a solid foundation for its potential efficacy.

However, further research is warranted to fully elucidate its antiviral potential. Key areas for future investigation include:

-

In vivo studies: To validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound in animal models.

-

Mechanism of action studies: To identify the specific viral and host proteins that interact with this compound.

-

Clinical trials: To evaluate the safety and efficacy of this compound in human subjects.

-

Activity against a broader range of viruses: To explore its potential against other clinically relevant enveloped viruses.

The development of this compound as a therapeutic agent could provide a valuable addition to the arsenal of antiviral drugs, potentially addressing the challenges of drug resistance and the emergence of new viral pathogens.

References

Technical Whitepaper: The Role of γ-Mangostin in the Modulation of Cellular Signaling Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

γ-mangostin, a naturally occurring xanthone isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a compound of significant interest in biomedical research. Its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, are fundamentally linked to its ability to modulate critical cellular signaling pathways. This technical guide provides an in-depth analysis of the mechanisms through which γ-mangostin exerts its effects, focusing on pathways integral to apoptosis, inflammation, cell cycle regulation, and metastasis. We present a synthesis of current research, including quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the signaling cascades it influences. This document aims to serve as a comprehensive resource for researchers exploring the therapeutic potential of γ-mangostin.

Introduction

Phytochemicals are increasingly recognized for their potential to serve as lead compounds in the development of novel therapeutics. Among these, γ-mangostin stands out for its potent biological activities. Structurally a xanthone derivative, it has been shown to interact with a multitude of molecular targets, thereby influencing complex signaling networks that are often dysregulated in human diseases. This whitepaper consolidates the current understanding of γ-mangostin's molecular mechanisms, providing a technical foundation for further research and development.

Core Signaling Pathways Modulated by γ-Mangostin

γ-Mangostin's therapeutic effects stem from its ability to intervene in several key cellular signaling cascades.

Apoptosis Induction Pathways

A primary mechanism of γ-mangostin's anti-cancer activity is the induction of apoptosis. This is achieved through the modulation of both intrinsic and extrinsic pathways, often initiated by the generation of reactive oxygen species (ROS).

-

ROS Generation and Mitochondrial Dysfunction: In various cancer cell lines, including HT29 colon cancer cells, γ-mangostin treatment leads to a significant increase in intracellular ROS levels.[1][2] This oxidative stress disrupts mitochondrial membrane potential, a critical event in the intrinsic apoptosis pathway.[1][2] The compound has been observed to induce morphological changes characteristic of apoptosis, such as cellular swelling and the formation of apoptotic bodies.[1][3][4]

-

Bcl-2 Family Protein Regulation: The induction of mitochondrial dysfunction is linked to the modulation of the Bcl-2 family of proteins. γ-mangostin treatment has been shown to alter the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), favoring the former and promoting the release of cytochrome c from the mitochondria.[5][6]

-

MAPK Pathway Involvement: The mitogen-activated protein kinase (MAPK) signaling pathway is also implicated. In glutamate-induced cytotoxicity models in HT22 hippocampal cells, γ-mangostin was found to suppress the phosphorylation of JNK and p38 MAPK, which are associated with apoptotic signaling.[5][7]

Anti-Inflammatory Pathways

γ-Mangostin exhibits potent anti-inflammatory properties by targeting key mediators and signaling pathways, such as NF-κB and MAPK.

-

Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. γ-mangostin has been shown to suppress the activation of NF-κB.[8] This leads to the downstream reduction of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as enzymes like Cyclooxygenase-2 (COX-2).[8][9] In osteoarthritis models, γ-mangostin was found to modulate the miR-124-3p/IL-6/NF-κB signaling axis.[8]

-

Modulation of MAPK Signaling: In the context of inflammation and skin aging, γ-mangostin suppresses UVB-induced phosphorylation of MAPK pathways, which in turn downregulates the expression of matrix metalloproteinases (MMPs) mediated by AP-1 and NF-κB.[10]

-

Reduction of Inflammatory Mediators: Studies using LPS-stimulated RAW 264.7 macrophages demonstrated that γ-mangostin significantly inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[11][12]

Cell Proliferation, Migration, and Stemness Pathways

γ-Mangostin interferes with cancer progression by inhibiting pathways that control cell proliferation, migration, and the maintenance of cancer stem-like cells (CSCs).

-

CXCR4 Signaling: In triple-negative breast cancer (TNBC) cells (MDA-MB-231), γ-mangostin significantly suppresses cell migration.[13] This effect is linked to the downregulation of key migration-associated genes, including CXCR4, Farp, and LPHN2.[13] CXCR4 is a chemokine receptor that plays a crucial role in cell migration and metastasis.[13]

-

Wnt/β-catenin Pathway: In colorectal cancer, the Wnt/β-catenin pathway is often hyperactivated. γ-mangostin has been shown to inhibit this pathway, leading to reduced proliferation and colony formation.[2][6] Mechanistic studies suggest it may promote the degradation of β-catenin and its transcription factor partner, TCF-4.[2][14]

-

GSK3β/β-catenin/CDK6 Cancer Stem Pathway: Further research in colorectal cancer has shown that γ-mangostin can suppress carcinogenesis and stemness by downregulating the GSK3β/β-catenin/CDK6 pathway.[15] It was also found to overcome resistance to 5-fluorouracil induced by cancer-associated fibroblasts (CAFs).[15]

Quantitative Data Presentation

The cytotoxic and anti-inflammatory efficacy of γ-mangostin has been quantified across numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric for its anti-proliferative activity.

| Cell Line | Cancer Type | IC50 Value (µM) | Duration (h) | Assay | Reference |

| HT29 | Colon Cancer | 68.48 ± 6.73 | 24 | MTT | [1][16] |

| HT29 | Colon Cancer | ~10-15 | 48 | Not Specified | [2] |

| DLD-1 | Colon Cancer | 7.1 | Not Specified | Not Specified | [1] |

| HCT116 | Colon Cancer | ~10-15 | 48 | Not Specified | [2] |

| SW480 | Colon Cancer | ~10-15 | 48 | Not Specified | [2] |

| MDA-MB-231 | Breast Cancer | 18 ± 5.0 (or 25) | 24 | CCK-8 | [13] |

| SK-BR-3 | Breast Cancer | 4.97 | Not Specified | Not Specified | [2] |

| HepG2 | Liver Cancer | Not specified (toxic) | Not Specified | Not Specified | [2] |

| Activity | Model | IC50 Value | Reference |

| Aromatase Inhibition | Microsomal Assay | 6.9 µM | [17] |

| NO Release Inhibition | LPS-stimulated RAW 264.7 | 6.0 µM | [18] |

| PGE2 Release Inhibition | LPS-stimulated RAW 264.7 | 13.5 µM | [18] |

Detailed Experimental Protocols

The findings presented in this guide are based on a range of standard and advanced cell and molecular biology techniques.

Cell Viability and Cytotoxicity Assays (MTT & CCK-8)

-

Principle: These colorimetric assays measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., HT29, MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of γ-mangostin (e.g., 10-200 µM) for a specified duration (e.g., 24, 48, 72 hours).[1] Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for 1-4 hours. Living cells with active dehydrogenases convert the tetrazolium salt into a colored formazan product.

-

Quantification: For MTT, add a solubilizing agent (like DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the control. Plot a dose-response curve to determine the IC50 value.[13]

-

Apoptosis Analysis (Flow Cytometry)

-

Principle: To quantify apoptotic cells by detecting changes in DNA content (sub-G1 peak) or externalization of phosphatidylserine (Annexin V staining).

-

Methodology (Sub-G1 Peak):

-

Cell Treatment: Treat cells with γ-mangostin (e.g., 80 µM) for various time points (e.g., 0, 12, 24 hours).[1]

-

Harvest and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend fixed cells in a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to DNA content.

-

Analysis: Analyze the cell population using a flow cytometer. Apoptotic cells with fragmented DNA will appear in the "sub-G1" region of the DNA content histogram.[1]

-

Western Blot Analysis

-

Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., Bax, Bcl-2, p-JNK, p-NF-κB).

-

Methodology:

-

Protein Extraction: Treat cells with γ-mangostin, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate protein lysates (e.g., 20-40 µg) by molecular weight on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with a primary antibody specific to the target protein overnight.

-

Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH or β-actin.[5]

-

Gene Expression Analysis (RT-qPCR)

-

Principle: To measure the relative abundance of specific mRNA transcripts (e.g., CXCR4, IL-6) to assess the impact of γ-mangostin on gene expression.

-

Methodology:

-

RNA Extraction: Treat cells with γ-mangostin, then isolate total RNA using a reagent like TRIzol or a column-based kit.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green). The amplification of DNA is monitored in real-time.

-

Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).[13]

-

Conclusion and Future Directions

γ-mangostin is a potent natural compound that modulates a complex network of cellular signaling pathways. Its ability to induce ROS-mediated apoptosis, suppress key inflammatory cascades like NF-κB and MAPK, and inhibit cancer cell proliferation and migration by targeting the Wnt/β-catenin and CXCR4 pathways underscores its significant therapeutic potential. The quantitative data establish its efficacy at micromolar concentrations in various pathological contexts.

Future research should focus on:

-

In Vivo Efficacy: Translating the extensive in vitro findings into well-designed animal models to evaluate efficacy, pharmacokinetics, and safety.

-

Target Identification: Utilizing proteomics and genomics to identify direct binding partners and novel molecular targets of γ-mangostin.

-

Synergistic Therapies: Investigating the potential of γ-mangostin to enhance the efficacy of existing chemotherapeutic or anti-inflammatory drugs, potentially allowing for dose reduction and mitigation of side effects.

-

Clinical Trials: Progressing towards early-phase clinical trials to assess the safety and therapeutic promise of γ-mangostin in human subjects for diseases like colorectal cancer and chronic inflammatory conditions.

This guide provides a solid foundation for these future endeavors, highlighting γ-mangostin as a promising candidate for drug development.

References

- 1. Gamma-Mangostin, a Micronutrient of Mangosteen Fruit, Induces Apoptosis in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documentsdelivered.com [documentsdelivered.com]

- 4. researchgate.net [researchgate.net]

- 5. Protective Effect of γ-mangostin Isolated from the Peel of Garcinia mangostana against Glutamate-Induced Cytotoxicity in HT22 Hippocampal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. γ-Mangostin isolated from Garcinia mangostana L. suppresses inflammation and alleviates symptoms of osteoarthritis via modulating miR-124-3p/IL-6/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Anti-inflammatory Effect of Mangosteen (Garcinia mangostana L.) Peel Extract and its Compounds in LPS-induced RAW264.7 Cells | Semantic Scholar [semanticscholar.org]

- 10. γ-Mangosteen, an autophagy enhancer, prevents skin-aging via activating KEAP1/NRF2 signaling and downregulating MAPKs/AP-1/NF-κB-mediated MMPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. magistralbr.caldic.com [magistralbr.caldic.com]

- 12. synapse.koreamed.org [synapse.koreamed.org]

- 13. Different Modes of Mechanism of this compound and Alpha-Mangostin to Inhibit Cell Migration of Triple-Negative Breast Cancer Cells Concerning CXCR4 Downregulation and ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound isolated from garcinia mangostana suppresses colon carcinogenesis and stemness by downregulating the GSK3β/β-catenin/CDK6 cancer stem pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound, a Micronutrient of Mangosteen Fruit, Induces Apoptosis in Human Colon Cancer Cells | MDPI [mdpi.com]

- 17. Exploring the antineoplastic potential of α-mangostin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

Gamma-Mangostin: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-mangostin is a prenylated xanthone found predominantly in the fruit of the mangosteen (Garcinia mangostana L.). It, along with other related xanthones like alpha-mangostin, is the subject of extensive research due to its wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and quantification.

Natural Sources of this compound

The primary and most commercially viable natural source of this compound is the pericarp, or fruit hull, of the mangosteen (Garcinia mangostana)[1][2]. While other parts of the plant also contain xanthones, the concentration is highest in the pericarp, which is often considered a waste product of mangosteen fruit consumption[1].

Quantitative Distribution of this compound in Garcinia mangostana**

The concentration of this compound and other xanthones varies significantly across different parts of the mangosteen plant. The following table summarizes the findings of a study that quantified xanthone content in various plant parts using LC-QTOF-MS[1].

| Plant Part | This compound (mg/g of extract) | Alpha-Mangostin (mg/g of extract) | Total Xanthones (mg/g of extract) |

| Pericarp | 57.0 | 340.4 | 521.2 |

| Calyx | 24.3 | 158.2 | 246.9 |

| Bark | 10.1 | 65.8 | 104.2 |

| Stalk | 4.5 | 29.3 | 46.8 |

| Stem | 3.2 | 20.9 | 33.7 |

| Leaves | 1.8 | 11.7 | 18.9 |

| Aril | 0.4 | 2.6 | 4.2 |

Data sourced from a study on xanthone content in different parts of Garcinia mangostana[1].

Yield of this compound from Mangosteen Pericarp Extracts

The yield of this compound from mangosteen pericarp is highly dependent on the extraction method and solvent used. The following table provides a comparison of this compound content in extracts obtained from various studies and locations.

| Geographic Origin | Extraction Solvent | This compound Content (% in extract) | Reference |

| Bogor, Indonesia | 70% Ethanol | 8.28% | [3] |

| Purwakarta, Indonesia | 70% Ethanol | 6.33% | [3] |

| Subang, Indonesia | 70% Ethanol | 6.01% | [3] |

| Tasikmalaya, Indonesia | 70% Ethanol | 6.07% | [3] |

| West Java, Indonesia | Not Specified | 16% |

Biosynthesis of this compound

The biosynthesis of this compound in Garcinia mangostana is a complex process that involves the convergence of the shikimate and acetate-malonate pathways to form the core xanthone structure, which is then modified through prenylation and methylation steps[2][4][5].

The key steps in the proposed biosynthetic pathway are:

-

Shikimate Pathway : This pathway produces aromatic amino acids, including L-phenylalanine, which serves as a precursor for one of the aromatic rings of the xanthone scaffold[2].

-

Formation of Benzophenone Intermediate : Through a series of enzymatic reactions, including the action of benzophenone synthase (BPS), a benzophenone intermediate, 2,3′,4,6-tetrahydroxybenzophenone, is formed[2][5][6].

-

Oxidative Cyclization : A regioselective intramolecular oxidative coupling, catalyzed by a cytochrome P450 monooxygenase, leads to the formation of the tricyclic xanthone core, specifically 1,3,7-trihydroxyxanthone (1,3,7-THX)[2][4].

-

Hydroxylation : The xanthone core undergoes hydroxylation to form 1,3,6,7-tetrahydroxyxanthone[2][4].

-

Prenylation : This crucial step involves the addition of two prenyl groups to the xanthone backbone at the C-2 and C-8 positions, a reaction catalyzed by prenyltransferases, to generate this compound[2][4].

-

Further Modifications : this compound can be further modified, for instance, through O-methylation at the C-7 hydroxyl group to produce alpha-mangostin, the most abundant xanthone in mangosteen[2][4].

Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound in Garcinia mangostana.

Experimental Protocols

Extraction and Isolation of this compound from Mangosteen Pericarp

This protocol describes a general procedure for the extraction and isolation of this compound from the dried pericarp of Garcinia mangostana.

Materials:

-

Dried and powdered mangosteen pericarp

-

Solvents: 70% acetone, ethyl acetate, n-hexane, chloroform, methanol

-

Silica gel for column chromatography

-

Celite 545

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Homogenize the dried and powdered mangosteen pericarp with 70% acetone.

-

Filter the extract and concentrate it using a rotary evaporator to remove the acetone, yielding a reddish-brown extract.

-

-

Solvent Partitioning:

-

Dissolve the crude extract in ethyl acetate and filter.

-

Apply the filtrate to a Celite 545 column.

-

-

Column Chromatography:

-

Subject the eluate from the Celite column to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane-ethyl acetate.

-

Collect the fractions and concentrate the n-hexane-ethyl acetate eluate.

-

-

Further Purification:

-

Re-chromatograph the concentrated fraction on a new silica gel column.

-

Elute with a chloroform-methanol gradient to yield this compound as a fine yellow powder.

-

-

Purity Assessment:

-

Determine the purity of the isolated this compound using reverse-phase high-performance liquid chromatography (HPLC). A purity of over 98.5% is achievable with this method.

-

HPLC Quantification of this compound

This section details a validated reverse-phase HPLC method for the quantitative analysis of this compound in mangosteen extracts.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD).

-

Column: Reverse-phase C18 column (e.g., Nucleosil C18, 5 µm, 4.6 x 250 mm).

-

Column Temperature: 30°C.

-

Mobile Phase: Isocratic elution with 95% acetonitrile and 5% of 0.1% phosphoric acid in water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: DAD detection at 244, 254, 316, and 320 nm. The retention time for this compound is approximately 3.97 minutes under these conditions.

Standard and Sample Preparation:

-

Standard Stock Solution: Prepare a stock solution of purified this compound (reference standard) at a concentration of 2 mg/mL in HPLC-grade methanol.

-

Calibration Standards: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.2 to 200 µg/mL.

-

Sample Solution: Prepare the mangosteen extract at a concentration of 1 mg/mL in HPLC-grade methanol. Further dilute to a working concentration of 200 µg/mL.

-

Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Inject the sample solution and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve. The concentration is typically expressed as a weight/weight percentage of the extract.

Semi-synthesis of this compound from Alpha-Mangostin

This compound can be semi-synthesized from the more abundant alpha-mangostin through a demethylation reaction[7][8]. This process is valuable for producing larger quantities of this compound for research and development.

Materials:

-

Mangosteen extract (rich in alpha-mangostin)

-

Dichloroethane

-

Organic base (e.g., pyridine, triethylamine)

-

Anhydrous aluminum trichloride

-

Sodium iodide

-

Hydrochloric acid

-

Absolute ethanol

Procedure:

-

Demethylation Reaction:

-

Perform a reflux reaction with the mangosteen extract, dichloroethane, an organic base, anhydrous aluminum trichloride, and sodium iodide[7].

-

After the reaction is complete, neutralize the reaction mixture to a neutral pH with hydrochloric acid.

-

-

Isolation of Crude Product:

-

Recover the dichloroethane under reduced pressure.

-

Allow the mixture to stand and cool to obtain the crude this compound product.

-

-

Purification:

-

Recrystallize the crude product using absolute ethanol.

-

Decolorize the solution using an absorbent material.

-

Concentrate the ethanol, allow it to stand for crystallization, and perform suction filtration to obtain the refined this compound product[7].

-

Experimental Workflow Diagram

Caption: General workflow for the extraction and isolation of this compound.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. The pericarp of Garcinia mangostana stands out as its most abundant natural source. Understanding its biosynthesis provides a foundation for potential synthetic biology approaches to enhance its production. The detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to extract, isolate, and quantify this valuable xanthone for further investigation and application.

References

- 1. LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 3. japsonline.com [japsonline.com]

- 4. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CN105503809A - Synthetic method of this compound - Google Patents [patents.google.com]

- 8. WO2009093259A2 - A PROCESS FOR PRODUCING γ-MANGOSTIN - Google Patents [patents.google.com]

Initial In Vitro Toxicity Screening of Gamma-Mangostin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-mangostin, a xanthone derivative isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. As with any compound intended for further development, a thorough initial toxicity screening is paramount to establish its safety profile. This technical guide provides an in-depth overview of the in vitro methods used to assess the initial toxicity of this compound, focusing on cytotoxicity, apoptosis induction, and the underlying molecular mechanisms. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and interpret in vitro toxicity studies for this promising natural compound.

Data Presentation: Summary of Quantitative Toxicity Data

The following tables summarize the key quantitative data from in vitro studies on the toxicity of this compound across different cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |

| HT29 (Human colon adenocarcinoma) | MTT | 24 | 68.48 ± 6.73 | [1] |

| HT29 (Human colon adenocarcinoma) | MTT | 48 | 35.21 ± 4.12 | [2] |

| DLD-1 (Human colon adenocarcinoma) | Not Specified | Not Specified | 7.1 | [1] |

| HCT116 (Human colon cancer) | Cell Proliferation Assay | 48 | ~10-15 | [3] |

| LS174T (Human colon cancer) | Cell Proliferation Assay | 48 | ~10-15 | [3] |

| MDA-MB-231 (Human breast adenocarcinoma) | CCK-8 | Not Specified | 18 ± 5.0 | [4] |

| HT22 (Mouse hippocampal neuronal cells) | Cell Viability Assay | 24 | >12.5 (cytotoxicity observed at 12.5 µM) | [5] |

| ARPE-19 (Human retinal pigment epithelial cells) | MTT | 24 | Protective effect observed up to 16 µM against H2O2-induced cytotoxicity | [6] |

Table 2: Apoptosis and Cell Cycle Effects of this compound

| Cell Line | Parameter Measured | Treatment | Result | Reference |

| HT29 | Hypodiploid cells (Sub-G1 peak) | 80 µM for 24h | Significant increase | [1][2] |

| HT29 | Apoptotic body formation | 80 µM for 24h | Observed | [1][2] |

| HT22 | Annexin V-positive cells | Glutamate-induced, co-treated with γ-mangostin | Significant reduction | [5] |

| ARPE-19 | Apoptosis (general) | H2O2-induced, pre-treated with 2-16 µM γ-mangostin | Prevention of apoptosis | [6] |

| Colon Cancer Cell Lines | Cell Cycle | Not Specified | S phase arrest | [7] |

Table 3: Oxidative Stress and Mitochondrial Dysfunction

| Cell Line | Parameter Measured | Treatment | Result | Reference |

| HT29 | Intracellular Peroxide Production (DCHDA assay) | 80 µM | Enhancement | [1][2] |

| HT29 | Mitochondrial Membrane Potential (DiOC6(3) staining) | 80 µM | Dysfunction/Loss | [1] |

| HT22 | Intracellular ROS (glutamate-induced) | Co-treated with γ-mangostin | Marked reduction | [5] |

| ARPE-19 | Antioxidant Enzymes (SOD, CAT, GSH-Px) | H2O2-induced, pre-treated with γ-mangostin | Reversal of H2O2-induced loss | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assessment: MTT Assay

This protocol is adapted from studies on HT29 cells.[1]

-

Cell Seeding: Seed cells in a 24-well plate at a density of 3 x 10^5 cells/mL and incubate overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 20, 40, 80, 100, and 200 µM). Incubate for the desired time period (e.g., 24 or 48 hours).

-

MTT Incubation: Remove the drug-containing medium and add 250 µL of fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This is a general protocol for detecting apoptosis by flow cytometry.

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include both positive and negative controls.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Measurement of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay

This protocol is based on the detection of intracellular peroxides.[1][9]

-

Cell Treatment: Treat cells with this compound. A positive control, such as H2O2, should be included.

-

DCFH-DA Loading: After treatment, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells with PBS to remove excess DCFH-DA.

-

Data Acquisition: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Assessment of Mitochondrial Membrane Potential (MMP): JC-1 Staining

JC-1 is a cationic dye that indicates mitochondrial health.

-

Cell Treatment: Treat cells with this compound as required.

-

JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with assay buffer.

-

Data Acquisition: Analyze the cells by flow cytometry. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the changes in MMP.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This protocol is for analyzing cell cycle distribution.[10][11]

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing. Cells can be stored at -20°C for several weeks.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.

-

PI Staining: Add PI solution to the cells and incubate in the dark.

-

Data Acquisition: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: General experimental workflow for in vitro toxicity screening.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Discussion and Future Directions